2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes bromine, nitro, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the bromine atom could yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-chlorophenol
- 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-methylphenol
Uniqueness
The uniqueness of 2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H18BrN9O6 |
---|---|
Molecular Weight |
560.3 g/mol |
IUPAC Name |
2-bromo-6-[(E)-[[4-morpholin-4-yl-6-(3-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C20H18BrN9O6/c21-16-10-15(30(34)35)8-12(17(16)31)11-22-27-19-24-18(23-13-2-1-3-14(9-13)29(32)33)25-20(26-19)28-4-6-36-7-5-28/h1-3,8-11,31H,4-7H2,(H2,23,24,25,26,27)/b22-11+ |
InChI Key |
XVMCDFPHNHEZSC-SSDVNMTOSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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